3H-indazole
Overview
Description
3H-indazole, also known as isoindazole, is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and pyrazole . It is an amphoteric molecule which can be protonated to an indazolium cation or deprotonated to an indazolate anion . The molecular formula of 3H-indazole is C7H6N2 .
Synthesis Analysis
The synthesis of 1H-indazole has been developed through nitrosation of o-methylacetanilide followed by rearrangement and cyclization . A general route for the synthesis of 1H-indazole has been developed through nitrosation of o-methylacetanilide followed by rearrangement and cyclization . The diazotization of o-alkynylanilines with subsequent cyclization provided 3-substituted 1H-indazoles .
Molecular Structure Analysis
The molecular weight of 3H-indazole is 134.1353 . The IUPAC Standard InChI of 3H-indazole is InChI=1S/C7H6N2O/c10-7-5-3-1-2-4-6 (5)8-9-7/h1-4H, (H2,8,9,10) .
Chemical Reactions Analysis
Indazole is a bicyclic heteroaromatic nitrogen heterocycle, constituted by fusion of benzene with the “d” site of the 1,2-azole (pyrazole) ring . It is also known as benzo [d]pyrazole and exists in three tautomeric structures: 1H-indazole, 2H-indazole, and 3H-indazole . Out of three tautomeric structures, 1H-indazole is more stable compared to 2H-indazole .
Physical And Chemical Properties Analysis
3H-indazole is a colorless crystalline and weakly basic solid . It is soluble in acid but insoluble in water, ether, and alcohol .
Safety And Hazards
Future Directions
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry . The recent advances in various methods for the synthesis of indazole derivatives and the current developments in the biological activities of indazole-based compounds are also presented .
properties
IUPAC Name |
3H-indazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-4-7-6(3-1)5-8-9-7/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKNRXQSCVVESA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432750 | |
Record name | 3H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-indazole | |
CAS RN |
271-43-2 | |
Record name | 3H-Indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=271-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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